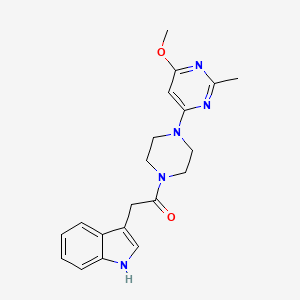
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features an indole core, a piperazine ring, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: Starting from an appropriate indole precursor, the indole core is synthesized through electrophilic substitution reactions.
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Pyrimidine Moiety Addition: The pyrimidine ring is attached through condensation reactions, utilizing pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Optimization: Using catalysts to increase reaction efficiency.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
化学反応の分析
Types of Reactions
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids.
Reduction: Formation of reduced derivatives with alcohol or amine groups.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and drug design.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulating signaling pathways related to cell growth, inflammation, or neurotransmission.
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol: Similar structure with an alcohol group instead of a ketone.
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanoic acid: Similar structure with a carboxylic acid group.
Uniqueness
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-22-18(12-19(23-14)27-2)24-7-9-25(10-8-24)20(26)11-15-13-21-17-6-4-3-5-16(15)17/h3-6,12-13,21H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWJOUMZJCRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2508109.png)
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2508113.png)

![N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide](/img/structure/B2508115.png)
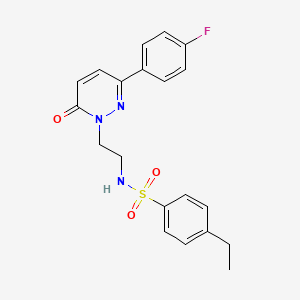
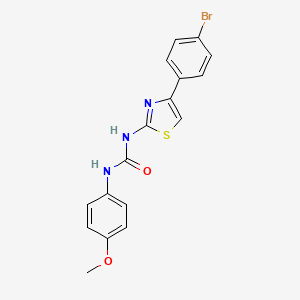
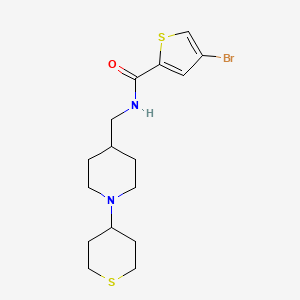
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)
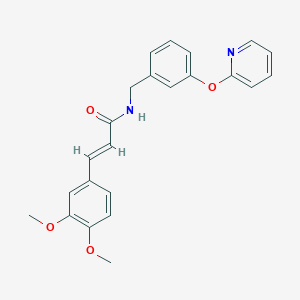
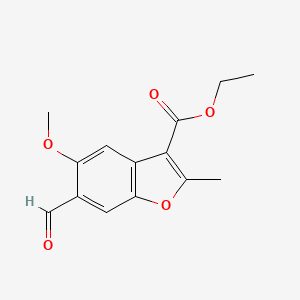
![ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)
